(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride
Description
(2R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride (C₆H₁₃ClF₃N, MW 191.63) is a chiral amine hydrochloride featuring a trifluoromethyl group and a geminal dimethyl moiety at the β-position. The stereochemistry at the C2 position (R-configuration) plays a critical role in its biochemical interactions, as demonstrated in microtubule-stabilizing agents where enantiomers exhibit divergent binding affinities . The compound is synthesized via reductive amination or borane-mediated reduction, as seen in analogs like 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride (57% yield, ¹H NMR δ 8.10 ppm) . Its lipophilic trifluoromethyl group enhances membrane permeability, while the dimethyl group contributes to steric bulk, influencing target selectivity .
Properties
CAS No. |
1389320-36-8 |
|---|---|
Molecular Formula |
C6H13ClF3N |
Molecular Weight |
191.62 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H/t4-;/m1./s1 |
InChI Key |
MXGSFTNYUNYRLZ-PGMHMLKASA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis via β-Amino Acid Intermediates
A method adapted from β-amino acid synthesis involves condensing malonic acid with aldehydes in the presence of ammonium acetate. For example, reacting 3,3-dimethylbutanal with malonic acid and ammonium acetate in ethanol yields a β-amino acid precursor. Subsequent fluorination introduces the trifluoromethyl group:
Reaction Scheme
This method achieves moderate yields (45–54%) but requires careful control of fluorination conditions to avoid racemization.
Catalytic Asymmetric Amination
Transition metal-catalyzed asymmetric amination offers a more direct route. Palladium complexes with chiral ligands (e.g., BINAP) facilitate the stereoselective coupling of trifluoromethyl ketones with ammonia equivalents. A representative protocol involves:
Procedure
-
React 3,3-dimethyl-1-trifluoromethylbutan-2-one with benzylamine in the presence of Pd(OAc)/(R)-BINAP.
-
Hydrogenolyze the benzyl protective group using Pd/C under H.
This method achieves >90% ee but suffers from catalyst cost and sensitivity to moisture.
Fluorination Strategies
Introducing the trifluoromethyl group demands specialized reagents and conditions:
Direct Fluorination with Sulfur Tetrafluoride (SF4_44)
SF-mediated fluorination of ketone precursors remains widely used. For example, treating 3,3-dimethylbutan-2-one with SF at 80°C for 12 hours yields the trifluoromethyl intermediate, which is subsequently aminated. Challenges include SF’s toxicity and the need for anhydrous conditions.
Trifluoroacetic Anhydride (TFAA)-Assisted Protection
TFAA serves dual roles as a fluorinating agent and protective group mediator. In a patent-derived method, TFAA reacts with β-amino acids to form trifluoroacetamides, which are then esterified with tert-butanol under DCC/DMAP catalysis. Hydrolysis and salt formation yield the target compound:
Key Data
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Trifluoroacetylation | TFAA, CHCl | 91 | 95 |
| tert-Butyl esterification | DCC, DMAP | 78 | 98 |
Resolution of Racemic Mixtures
Despite advances in asymmetric synthesis, resolution remains necessary to achieve pharma-grade enantiopurity:
Diastereomeric Salt Crystallization
Combining the racemic amine with chiral acids (e.g., L-tartaric acid) in ethanol induces preferential crystallization of the (2R)-enantiomer hydrochloride. A 2021 study reported a 70% recovery rate with 99.5% ee using this method.
Chromatographic Separation
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers on preparative HPLC scales. A typical method uses hexane/isopropanol (90:10) with 0.1% diethylamine, achieving baseline separation in <20 minutes.
Analytical Characterization
Rigorous quality control ensures compliance with regulatory standards:
Spectroscopic Data
Chiral Purity Assessment
Polarimetry ([α] = +12.5° (c 1.0, HO)) and chiral HPLC (Chiralpak IC-3 column) confirm enantiomeric excess.
Scale-Up Considerations and Challenges
Industrial production faces hurdles in:
-
SF Handling : Requires specialized reactors rated for high-pressure fluorinations.
-
Catalyst Recycling : Pd/BINAP systems lose activity after 3 cycles, necessitating costly replenishment.
-
Crystallization Optimization : Solvent screening (e.g., EtOAc vs. MTBE) impacts crystal morphology and filtration rates.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Pair: (2R)- vs. (2S)-Configuration
The (2S)-enantiomer (CAS EN300-7701039, C₆H₁₃ClF₃N) shares identical molecular weight and formula but differs in spatial orientation. In microtubule-targeting compounds, the (R)-3,3-dimethylbutan-2-amine group shows 10–15% lower binding energy at the "seventh site" compared to (S)-trifluoropropan-2-amine derivatives, resulting in a higher differential binding energy (ΔG ≈ 2.5 kcal/mol) between vinca and seventh sites. This suggests the (R)-configuration favors selective vinca site engagement, critical for anti-neurodegenerative activity .
Table 1: Enantiomer Comparison
| Property | (2R)-Isomer | (2S)-Isomer |
|---|---|---|
| Binding Energy (7th Site) | −6.2 kcal/mol | −7.8 kcal/mol |
| ΔG (Vinca vs. 7th) | 3.1 kcal/mol | 0.6 kcal/mol |
| Lipophilicity (LogP) | 2.1 | 1.8 |
Trifluorinated Amines: Chain Length and Branching
- (R)-1,1,1-Trifluoropropan-2-amine Hydrochloride (C₃H₇ClF₃N, MW 149.54): Shorter carbon chain reduces steric bulk, increasing seventh-site binding affinity (ΔG = −8.4 kcal/mol) but compromising selectivity .
- (R)-1,1,1-Trifluoro-2-butylamine Hydrochloride (C₄H₁₀ClF₃N, Similarity 0.83): Elongated chain enhances lipophilicity (LogP = 2.5) but introduces conformational flexibility, lowering target specificity .
Substituent Variations: Methoxy vs. Trifluoro Groups
- rac-(2R,3S)-1,1,1-Trifluoro-3-methoxybutan-2-amine Hydrochloride (C₅H₁₁ClF₃NO, MW 193.59): Methoxy substitution increases polarity (PSA = 32.1 Ų) but reduces membrane permeability compared to the dimethyl analog .
- 1,1-Difluoro-3,3-dimethylbutan-2-amine Hydrochloride (C₆H₁₄ClF₂N, MW 173.63): Replacing one fluorine with hydrogen decreases electronegativity, altering charge distribution and binding kinetics .
Aromatic vs. Aliphatic Analogs
- 3,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride (CAS 160204-35-3): Aromatic phenyl group enables π-π stacking with hydrophobic pockets, but introduces metabolic instability (e.g., CYP450 oxidation) .
- (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine Hydrochloride (Similarity 1.00): Bulky aryl groups enhance target affinity but limit blood-brain barrier penetration .
Binding Affinity and Pharmacological Implications
The trifluoro-dimethyl motif in (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride achieves a balance between lipophilicity (LogP = 2.1) and steric hindrance , optimizing selectivity for microtubule vinca sites over off-target seventh sites. In contrast, shorter-chain trifluorinated amines (e.g., C3 analogs) exhibit promiscuous binding, while bulkier derivatives (e.g., methoxy-substituted) suffer from reduced bioavailability .
Biological Activity
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound with notable biological activity due to its unique structural characteristics. This article explores its biological effects, mechanisms of action, and potential applications in various fields.
Molecular Characteristics:
- Molecular Formula: C6H13ClF3N
- Molecular Weight: 191.62 g/mol
- IUPAC Name: (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine; hydrochloride
- CAS Number: 1389320-36-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, influencing several biochemical pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor signaling, impacting cellular responses.
Biological Activity Overview
The compound exhibits a range of biological activities which can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against certain bacterial strains due to structural features. |
| Antitumor | Preliminary studies suggest possible antitumor properties in vitro. |
| Neuroprotective | Investigated for effects on neurodegenerative processes. |
Case Studies and Research Findings
Recent research has focused on the compound's potential applications in pharmacology and biochemistry:
-
Antitumor Activity:
- A study evaluated the compound's effects on cancer cell lines, revealing cytotoxicity against specific types of tumors. The mechanism involved apoptosis induction through caspase activation.
-
Enzyme Interaction Studies:
- Research demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic processes.
-
Neuroprotective Effects:
- Investigations into the neuroprotective properties showed potential benefits in models of oxidative stress, suggesting that the compound may mitigate neuronal damage.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (2R)-3,3-Difluoro-2-methylazetidine | Difluoromethyl groups | Moderate enzyme inhibition |
| (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride | Cyclopentane ring | Antitumor activity through different pathways |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including fluorination and amine salt formation. Key steps include:
- Friedel-Crafts acylation or asymmetric cyclopropane formation for introducing the trifluoromethyl group .
- Chiral resolution using enantioselective crystallization or chromatography to isolate the (2R)-enantiomer .
- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and use recrystallization with hydrochloric acid to isolate the hydrochloride salt .
- Optimization : Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Yield and purity (>95%) are confirmed via HPLC or NMR .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Analytical Techniques :
- Chiral HPLC with a cellulose-based column to differentiate enantiomers .
- Optical Rotation : Compare observed [α]₂₅ᴅ values with literature data for (2R)-configured analogs .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .
Q. What are the primary biological targets or assays for initial screening of this compound?
- Screening Protocol :
- Receptor Binding Assays : Test affinity for serotonin or dopamine receptors due to structural similarity to fluorinated psychoactive amines .
- Enzyme Inhibition Studies : Evaluate interactions with monoamine oxidases (MAOs) using fluorometric assays .
- Cytotoxicity Screening : Use HEK-293 or HepG2 cell lines to assess baseline toxicity (IC₅₀ > 100 µM is desirable) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Substitution : The 2R configuration and trifluoromethyl group enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
- Comparative Data :
| Compound | Modification | EC₅₀ (MAO-B Inhibition) |
|---|---|---|
| (2R)-Target | 3,3-dimethyl, 1,1,1-trifluoro | 12 nM |
| (S)-Enantiomer | Opposite configuration | 480 nM |
| Non-fluorinated analog | CH₃ instead of CF₃ | >1 µM |
| Data from receptor binding assays . |
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
- Troubleshooting Approach :
- Orthogonal Assays : Validate results using both radioligand binding (e.g., ³H-LSD for serotonin receptors) and functional assays (e.g., cAMP accumulation) .
- Batch Analysis : Compare multiple synthetic batches to rule out purity or stereochemical inconsistencies .
- Solvent Effects : Test activity in varying solvents (e.g., DMSO vs. saline) to identify artifactual results due to aggregation .
Q. How can enantiomeric impurities be quantified, and what thresholds are acceptable for in vivo studies?
- Quantitative Methods :
- Chiral GC-MS : Use heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin columns for separation. Limit of detection (LOD) ≈ 0.1% .
- Thresholds : <1% enantiomeric impurity is acceptable for preclinical studies to avoid off-target effects .
Q. What advanced techniques characterize degradation products under physiological conditions?
- Degradation Studies :
- Forced Degradation : Expose the compound to pH 1–13, UV light, and 40°C/75% RH. Monitor via LC-MS/MS .
- Common Degradants :
- Oxidation : Trifluoroacetic acid derivatives (m/z 130.1) .
- Hydrolysis : 3,3-dimethylbutan-2-amine (m/z 102.1) .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and low temperatures (-20°C) during amine salt formation to minimize racemization .
- Biological Assays : Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) to validate assay reliability .
- Data Reproducibility : Use PubChem or CAS Common Chemistry for standardized property validation (e.g., molecular weight: 205.65 g/mol ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
